2-Amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one
Description
2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is a complex organic compound that belongs to the class of quinolinones
Properties
Molecular Formula |
C31H29ClN2O4 |
|---|---|
Molecular Weight |
529.0 g/mol |
IUPAC Name |
(3E)-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-2-imino-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C31H29ClN2O4/c1-18-7-9-19(10-8-18)30(36)29-27(23-17-22(37-2)15-16-26(23)38-3)28-24(5-4-6-25(28)35)34(31(29)33)21-13-11-20(32)12-14-21/h7-17,27,33,36H,4-6H2,1-3H3/b30-29+,33-31? |
InChI Key |
CSORLFYLKRMVRJ-SLJFTJNASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(C3=C(CCCC3=O)N(C2=N)C4=CC=C(C=C4)Cl)C5=C(C=CC(=C5)OC)OC)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(C3=C(CCCC3=O)N(C2=N)C4=CC=C(C=C4)Cl)C5=C(C=CC(=C5)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone: shares structural similarities with other quinolinones and benzoyl derivatives.
4-chloro-2-aminoquinoline: Another compound with a similar core structure but different substituents.
2,5-dimethoxybenzaldehyde: Shares the dimethoxyphenyl group but lacks the quinolinone core.
Uniqueness
The uniqueness of 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone lies in its specific combination of substituents, which may confer unique biological activities and chemical properties.
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